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Compound Name: Piperazine-2-carboxylic acid

Cat. No.: B1223399 Get Quote

Technical Guide to Piperazine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Piperazine-2-carboxylic acid, a

crucial heterocyclic building block in modern medicinal chemistry. It details the compound's

physical and chemical properties, experimental protocols for its synthesis and analysis, and its

application in the development of novel therapeutics, including its role as a precursor to

CXCR4 antagonists.

Chemical Identity
Piperazine-2-carboxylic acid is a derivative of piperazine, featuring a carboxylic acid group at

the second position of the ring. Due to its chiral center, it can exist as a racemate or as

individual enantiomers. It is most commonly handled as a free base or as a dihydrochloride

salt.

The primary Chemical Abstracts Service (CAS) number for the racemic form of Piperazine-2-
carboxylic acid is 2762-32-5.[1][2][3] However, researchers may encounter several other CAS

numbers corresponding to different forms of the molecule:

Piperazine-2-carboxylic acid Dihydrochloride: 3022-15-9, 133525-05-0[4][5][6]

(S)-Piperazine-2-carboxylic acid: 147650-70-2[7]
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(+/-)-Piperazine-2-carboxylic acid dihydrochloride: 3022-15-9[5][8][9]

Physical and Chemical Properties
Piperazine-2-carboxylic acid is typically a white to yellow or brown crystalline powder.[2][4] As

an amino acid, it possesses both acidic (carboxylic acid) and basic (secondary amine)

functional groups, allowing it to exist as a zwitterion. While specific quantitative solubility data is

not widely published, the parent compound, piperazine, is highly soluble in water, and this

derivative is expected to be soluble in polar solvents.[10][11] Derivatives with protecting

groups, such as Boc or Benzyl, exhibit lower solubility in water and higher solubility in organic

solvents like dichloromethane.[5]

Data Summary
All quantitative data for the parent compound (racemic, free base) are summarized in the table

below. Note that some values are predicted based on computational models.

Property Value Source(s)

Molecular Formula C₅H₁₀N₂O₂ [1][4][7]

Molecular Weight 130.15 g/mol [1][10]

Melting Point 265 °C (decomposes) [2][5]

Boiling Point (Predicted) 313.6 ± 37.0 °C [2][7]

Density (Predicted) 1.174 g/cm³ [2][7]

pKa₁ (Predicted) 1.90 ± 0.20 [2]

pKa₂ (Predicted) Not specified

Note: The melting point can vary depending on the form. The (S)-enantiomer is reported to melt

at 243-247 °C (decomposes)[7], while the dihydrochloride salt also melts at 265 °C

(decomposes).[12]
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Piperazine-2-carboxylic acid and its derivatives can be synthesized through various routes.

Below are two common strategies found in the literature.

1. Asymmetric Hydrogenation of Pyrazine-2-carboxylate

This method produces optically active piperazine-2-carboxylic acid derivatives by

hydrogenating the corresponding aromatic pyrazine precursor using a chiral catalyst.

Step 1: Esterification of Pyrazinecarboxylic Acid: Pyrazinecarboxylic acid is first converted to

its corresponding ester (e.g., methyl or tert-butyl ester). For example, pyrazinecarboxylic acid

can be reacted with thionyl chloride in methanol to produce methyl pyrazinecarboxylate.[6]

Step 2: Asymmetric Hydrogenation: The pyrazinecarboxylate ester is hydrogenated under

pressure (e.g., 50 bar H₂) using an optically active rhodium complex as a catalyst. This step

introduces the chirality and reduces the aromatic ring to a piperazine ring.[6]

Step 3: Hydrolysis: The resulting piperazine-2-carboxylate ester is hydrolyzed under acidic

conditions (e.g., 32% hydrochloric acid at 100 °C) to yield the final piperazine-2-carboxylic
acid, typically isolated as its hydrochloride salt.[6]

2. Cyclization from N,N'-Dibenzylethenediamine

This route builds the piperazine ring through a cyclization reaction.

Step 1: Cyclization Reaction: N,N'-Dibenzyl-ethane-1,2-diamine is reacted with a methyl 2,3-

dibromopropionate in the presence of a base like triethylamine (Et₃N) in a solvent such as

toluene. The mixture is heated to reflux, leading to the formation of 1,4-dibenzyl-piperazine-
2-carboxylic acid methyl ester.[13]

Step 2: Deprotection/Hydrolysis: The dibenzyl protecting groups are removed, and the ester

is hydrolyzed to yield the final product. This typically involves catalytic hydrogenation to

remove the benzyl groups and subsequent saponification or acid hydrolysis of the ester.

Analytical Protocol: High-Performance Liquid
Chromatography (HPLC)
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Quantitative analysis of piperazine-2-carboxylic acid often requires derivatization, as the core

structure lacks a strong chromophore for standard UV detection.[14]

1. Derivatization:

To enable sensitive detection, the primary or secondary amine of the piperazine ring is

reacted with a labeling agent.

For chiral analysis, derivatization with 9-fluorenylmethyl chloroformate (FMOC-Cl) is

effective.[15]

For general quantification, agents like 4-chloro-7-nitrobenzofuran (NBD-Cl) or dansyl

chloride can be used to form a stable, UV-active or fluorescent derivative.[14][16]

Procedure Example (Dansylation): The sample is reconstituted in a suitable solvent (e.g.,

acetonitrile). Dansyl chloride is added, along with a catalytic amount of a base like

triethylamine, and the reaction is allowed to proceed to completion.

2. HPLC Conditions (Example):

Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]

Mobile Phase: A gradient elution is typically used.

Phase A: Water/Methanol mixture (e.g., 70:30 v/v) with an ion-pairing agent like

heptanesulfonic acid (5 mM) and acidified with phosphoric acid.[16]

Phase B: Methanol/Water mixture (e.g., 90:10 v/v) with the same additives.[16]

Gradient Program: Start with a high percentage of Phase A, ramping up to a high

percentage of Phase B to elute the derivatized analyte.

Flow Rate: 1.0 mL/min.[16]

Detection: UV or Fluorescence detector set to the appropriate wavelength for the chosen

derivative (e.g., ~254 nm for dansyl derivatives).
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Quantification: A calibration curve is generated using certified reference standards

derivatized in the same manner as the samples.

Applications and Signaling Pathway Involvement
Piperazine-2-carboxylic acid is a "privileged scaffold" in medicinal chemistry, serving as a

versatile starting material for a wide range of bioactive molecules.[17] Its derivatives have been

investigated for numerous therapeutic applications, including agents targeting the central

nervous system, anti-inflammatory compounds, and antivirals.[18][19][20]

One of its most significant applications is in the synthesis of antagonists for the CXCR4

receptor.[21] CXCR4 is a chemokine receptor that, upon binding its natural ligand CXCL12

(SDF-1), activates signaling pathways crucial for cell migration, proliferation, and survival.[1][4]

These pathways are implicated in cancer metastasis and inflammatory diseases, making

CXCR4 an important drug target.

Below is a diagram illustrating the major signaling cascades initiated by CXCR4 activation.
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Caption: The CXCL12/CXCR4 signaling pathway.
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The role of Piperazine-2-carboxylic acid as a key intermediate in developing molecules that

can modulate this pathway is illustrated in the logical workflow below.

Piperazine-2-carboxylic acid
(Core Scaffold)

Protection of Functional Groups
(e.g., with Boc, Cbz)

Regioselective Functionalization
(e.g., N-Arylation)

Deprotection / Further Modification

Final Bioactive Molecule
(e.g., CXCR4 Antagonist)

Click to download full resolution via product page

Caption: Synthetic workflow from core scaffold to drug candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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